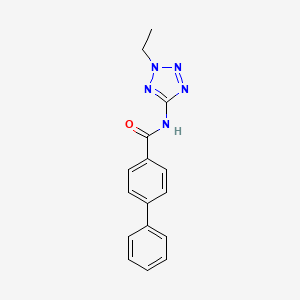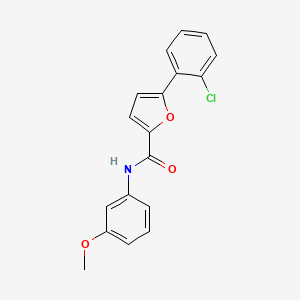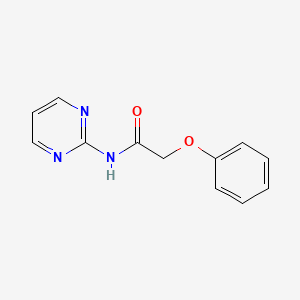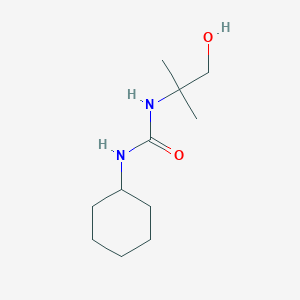
N-cyclohexyl-N'-(2-hydroxy-1,1-dimethylethyl)urea
Overview
Description
N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a hydroxy-substituted tert-butyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea typically involves the reaction of cyclohexylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexylamine} + \text{tert-Butyl isocyanate} \rightarrow \text{N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea} ]
Industrial Production Methods
In industrial settings, the production of N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents, including alkyl halides and acid chlorides, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-N’-(2-oxo-1,1-dimethylethyl)urea.
Reduction: Formation of cyclohexylamine and tert-butylamine.
Substitution: Formation of N-cyclohexyl-N’-(substituted)urea derivatives.
Scientific Research Applications
N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea
- N-cyclohexyl-N’-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)urea
- N-cyclohexyl-N’-(1,3-dimethylbutyl)urea
Uniqueness
N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea is unique due to its specific combination of a cyclohexyl group and a hydroxy-substituted tert-butyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-hydroxy-2-methylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,8-14)13-10(15)12-9-6-4-3-5-7-9/h9,14H,3-8H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSMHNAYYOCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231905 | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76958-92-4 | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76958-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N′-(2-hydroxy-1,1-dimethylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


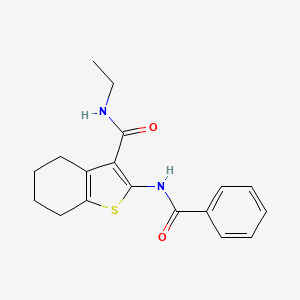
![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)
![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
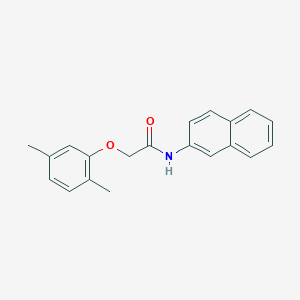
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5865720.png)
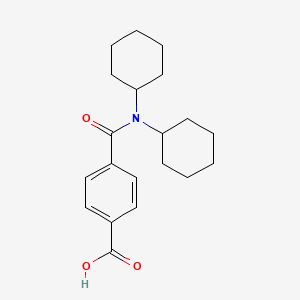
![N-[2-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![2-{[(2,4-Difluorophenyl)carbamoyl]amino}benzamide](/img/structure/B5865751.png)
